REACTION_CXSMILES
|
[OH-].[Li+].C[O:4][C:5](=[O:15])[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH3:7]>O1CCCC1.O.CO>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([CH:6]([CH3:7])[C:5]([OH:15])=[O:4])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was basified by addition of aqueous sodium hydrogencarbonate
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Li+].C[O:4][C:5](=[O:15])[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH3:7]>O1CCCC1.O.CO>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([CH:6]([CH3:7])[C:5]([OH:15])=[O:4])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was basified by addition of aqueous sodium hydrogencarbonate
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Li+].C[O:4][C:5](=[O:15])[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[CH3:7]>O1CCCC1.O.CO>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([CH:6]([CH3:7])[C:5]([OH:15])=[O:4])=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The mixture was basified by addition of aqueous sodium hydrogencarbonate
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |